Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate
Description
Overview of the Isoquinoline (B145761) Core in Heterocyclic Chemistry Research
The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products, most notably in the isoquinoline alkaloids. thieme-connect.dersc.org This core structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has garnered significant attention from the scientific community. rsc.orgrsc.org Its prevalence in nature is a strong indicator of its evolutionary selection for biological relevance.
Synthetic and medicinal chemists have extensively explored the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, a reduced form of isoquinoline, which is also a common scaffold in many alkaloids. rsc.orgnuph.edu.ua The THIQ framework is associated with a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties. rsc.org The development of novel synthetic methodologies to access diverse isoquinoline and tetrahydroisoquinoline analogs remains an active area of research, driven by the quest for new and improved therapeutic agents. rsc.org
Importance of the 1-Oxo-1,2-Dihydroisoquinoline Moiety in Synthetic and Biological Research
The introduction of an oxo group at the C-1 position of the isoquinoline ring system gives rise to the 1-oxo-1,2-dihydroisoquinoline moiety, also known as an isocarbostyril or isoquinolinone. This structural modification significantly influences the molecule's electronic properties and three-dimensional shape, leading to a distinct pharmacological profile.
The 1-oxo-1,2-dihydroisoquinoline scaffold is a key component in a variety of biologically active compounds. Research has demonstrated that derivatives of this moiety exhibit a range of important therapeutic activities. For instance, certain substituted 1-oxo-1,2-dihydroisoquinolines have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), which is a target for the treatment of asthma and other inflammatory diseases.
Furthermore, the tetrahydroisoquinoline counterparts, 1-oxo-1,2,3,4-tetrahydroisoquinolines, have also been the subject of significant research. Studies have explored their potential as anticonvulsant agents and have investigated their activity against various viruses. For example, novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anti-coronavirus activity. The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of its biological properties.
The following table summarizes some of the reported biological activities of derivatives based on the 1-oxo-isoquinoline scaffold:
| Compound Class | Biological Activity | Research Focus |
| 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines | CRTh2 antagonists | Asthma and respiratory diseases |
| 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines | Antiviral | Human coronavirus strains (229E and OC-43) |
| Substituted 1,2,3,4-tetrahydroisoquinoline-1-ones | Anticonvulsant | Central nervous system disorders |
Research Landscape for Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate within this Scaffold
While the broader 1-oxo-1,2-dihydroisoquinoline scaffold has been extensively studied, the research landscape for the specific derivative, this compound, is more specialized. This particular compound features a methyl carboxylate group at the C-5 position of the isoquinolinone core.
Specific research focused solely on the biological activities of this compound is not widely documented in publicly available literature. However, its structural features suggest its primary role as a valuable synthetic intermediate in the preparation of more complex molecules. The ester functionality at the C-5 position serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
The strategic placement of the carboxylate group on the benzene ring of the isoquinoline nucleus allows for the exploration of structure-activity relationships in this region of the molecule. By serving as a building block, this compound can be incorporated into larger molecular designs, enabling the synthesis of novel derivatives for biological screening. For comparison, the isomeric compound, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, is known as a synthetic precursor for its corresponding carboxylic acid, highlighting the utility of such ester derivatives in synthetic chemistry. acs.orgscbt.com Therefore, the academic significance of this compound currently lies more in its potential as a key starting material for medicinal chemistry campaigns rather than its intrinsic biological activity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWKOYUCGGZKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654948 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91137-50-7 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of Methyl 1 Oxo 1,2 Dihydroisoquinoline 5 Carboxylate Systems
Mechanistic Investigations of Cyclization and Annulation Processes
The formation of the 1-oxo-1,2-dihydroisoquinoline core is achieved through various cyclization and annulation strategies. These methods often involve the construction of the heterocyclic ring onto a pre-existing benzene (B151609) derivative.
One prominent method is the reaction between a homophthalic anhydride (B1165640) and an imine, known as the Castagnoli–Cushman reaction. beilstein-journals.orgmdpi.com This process allows for the direct, one-step formation of the 1-oxo-tetrahydroisoquinoline ring system, which can be subsequently oxidized to the dihydroisoquinoline level. The proposed mechanism can proceed through two primary pathways: one involving the formation of an N-acyliminium ion followed by a cyclizing enolate attack, and another featuring a stepwise Mannich-type reaction followed by N-acylation to close the lactam ring. beilstein-journals.org
Transition-metal-catalyzed annulation reactions represent another powerful strategy. For instance, Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes provides a redox-neutral pathway to functionalized isoquinolones. nih.gov This mechanism is believed to proceed via C-H activation to form a seven-membered rhodacycle intermediate, which then undergoes reductive elimination to furnish the isoquinolone product. nih.gov
Other classical methods, though often leading to tetrahydroisoquinolines that require a subsequent oxidation step, are foundational to the synthesis of this scaffold. These include:
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethyl-amide. The initial product is a 3,4-dihydroisoquinoline (B110456), which can be oxidized to the isoquinoline (B145761) or converted to the isoquinolinone. organic-chemistry.orgrsc.org
Pictet-Spengler Reaction: This process involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. organic-chemistry.orgrsc.orgmdpi.com
A more direct and modern approach involves a one-pot tandem Michael amination–lactamization sequence, starting from 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines, to expediently synthesize 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. chemrxiv.org
| Cyclization Method | Key Reactants | Intermediate/Product Type | Reference |
| Castagnoli–Cushman Reaction | Homophthalic anhydride, Imine | 1-Oxo-tetrahydroisoquinoline | beilstein-journals.org |
| Rh(III)-Catalyzed Annulation | Benzamide (B126), Alkyne | Isoquinolone | nih.gov |
| Bischler-Napieralski Reaction | β-Phenylethyl-amide | 3,4-Dihydroisoquinoline | organic-chemistry.org |
| Tandem Michael-Lactamization | Substituted benzoic acid, Primary amine | 1-Oxo-tetrahydroisoquinoline | chemrxiv.org |
Autooxidation, Rearrangement, and Decomposition Pathways of 1-Oxo-1,2-Dihydroisoquinoline Derivatives
Derivatives of 1-oxo-1,2-dihydroisoquinoline can be susceptible to decomposition, particularly in solution. Studies on related structures, such as alkyl 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylates, have shed light on these pathways. semanticscholar.org
When left in solution for extended periods, these compounds can undergo autooxidation and rearrangement. The process is initiated by the tautomerization of the 4-hydroxy-isoquinolinone. A proposed mechanism involves the radical-initiated abstraction of the hydrogen from the C-3 position. This radical then reacts with molecular oxygen to form a peroxy radical, which subsequently leads to a hydroperoxide intermediate. semanticscholar.org Homolytic cleavage of the hydroperoxide generates an alkoxy radical, resulting in a hydroxylated species at C-3. semanticscholar.org
This C-3 hydroxylated intermediate can then undergo an α-ketol type rearrangement, involving a 1,2-shift of the alkoxycarbonyl group, to yield a final rearranged product, such as a 4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative. semanticscholar.org Concurrently, a dealkoxycarbonylated product can also be formed. semanticscholar.org
Postulated Decomposition Pathway of a 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline Derivative
Tautomerization & Radical Initiation: Formation of a reactive tautomer followed by hydrogen abstraction at C-3.
Autooxidation: Reaction with O₂ to form a hydroperoxide intermediate.
Hydroxylation: Formation of a C-3 hydroxylated species.
Rearrangement: An α-ketol type rearrangement leads to a stable 1,3-dioxo-tetrahydroisoquinoline derivative.
Tautomerism and Isomerization Studies within the 1-Oxo-1,2-Dihydroisoquinoline Scaffold
The 1-oxo-1,2-dihydroisoquinoline core is a lactam and can exhibit lactam-lactim tautomerism. This involves the migration of the proton from the nitrogen atom to the exocyclic oxygen atom, resulting in the formation of a 1-hydroxyisoquinoline, which is the lactim tautomer.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, the solvent, and temperature. In most cases, the lactam form is thermodynamically more stable and predominates. However, the lactim tautomer can be a key intermediate in certain reactions, such as O-alkylation. mdpi.com
Studies on analogous systems like 1-benzamidoisoquinolines have shown that the equilibrium can be controlled by substituent effects. mdpi.com Electron-donating groups tend to favor the amide (lactam-like) form, while strong electron-withdrawing groups can increase the proportion of the alternative tautomer. mdpi.com The presence of intermolecular hydrogen bonds with the solvent can also play a crucial role, sometimes overriding the stabilizing effect of an intramolecular hydrogen bond in a specific tautomer. mdpi.com
Aromatization Reactions from Dihydroisoquinolones to Isoquinolines
The conversion of a 1-oxo-1,2-dihydroisoquinoline (a dihydroisoquinolone) to a fully aromatic isoquinoline derivative is an oxidative process. This transformation is synthetically valuable for accessing functionalized isoquinolines. The reaction involves the formal removal of a molecule of water from the lactim tautomer or direct dehydrogenation.
Various oxidizing agents can accomplish this transformation. Commonly used reagents for the aromatization of related tetrahydroisoquinolines and dihydroisoquinolines include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A highly effective reagent for dehydrogenation. lookchem.comnih.gov
Potassium Permanganate (KMnO₄): A strong oxidizing agent, though it can sometimes lead to degradation if not used under controlled conditions. lookchem.com
Catalytic Dehydrogenation: Using catalysts such as Palladium (Pd) or Platinum (Pt) at high temperatures. lookchem.com
Mechanistically, these reactions can proceed through different pathways depending on the substrate and reagent. For example, the oxidation may involve the formation of an imine intermediate, which then undergoes elimination to form the aromatic ring. nih.gov
Functional Group Interconversions and Derivatization Strategies
The 1-oxo-1,2-dihydroisoquinoline scaffold allows for a variety of functional group manipulations, enabling the synthesis of diverse derivatives.
Reactions at the Lactam Moiety:
N-Alkylation/N-Arylation: The N-H bond of the lactam can be deprotonated with a suitable base and reacted with an electrophile (e.g., alkyl halides) to introduce a substituent on the nitrogen atom.
Conversion to Thiolactam: The carbonyl group can be converted to a thiocarbonyl using reagents like Lawesson's reagent.
Conversion to a Leaving Group: The lactam oxygen can be converted into a better leaving group. For example, treatment with trifluoromethanesulfonic anhydride (Tf₂O) can transform the 1-oxo group into a 1-triflyloxy (1-OTf) group. This triflate is an excellent pseudo-halogen and can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce new carbon-carbon bonds at the C-1 position. nih.gov
Reactions of the Ester Group:
Hydrolysis: The methyl ester at the C-5 position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Amidation/Transesterification: The ester can be converted to an amide by reaction with an amine or transesterified with a different alcohol.
Studies on related quinoline (B57606) systems have demonstrated the regioselectivity of alkylation. For instance, the methylation of a 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate shows that the reaction can be directed to the sulfur, oxygen, or nitrogen atoms depending on the reaction conditions, highlighting the multiple reactive sites within such heterocyclic systems. mdpi.com
| Transformation Type | Reagent(s) | Resulting Functional Group | Reference |
| O-Triflation | Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine (B92270) | 1-Triflyloxyisoquinoline | nih.gov |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 1-Arylisoquinoline (from 1-OTf) | nih.gov |
| N-Alkylation | Base, Alkyl Halide | N-Alkyl Isoquinolone | mdpi.com |
| Ester Hydrolysis | Acid or Base | Carboxylic Acid | mdpi.com |
Advanced Spectroscopic and Analytical Characterization for 1 Oxo 1,2 Dihydroisoquinoline Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration). The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
While specific experimental data for Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate is not extensively published, analysis of closely related 1-oxo-1,2,3,4-tetrahydroquinoline derivatives provides a strong model for the expected spectral features. For instance, the ¹H NMR spectrum of Methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate shows characteristic signals for the methyl ester protons, the N-methyl protons, and the protons on the aromatic and aliphatic rings. mdpi.com Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbons of the amide and ester, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Related Tetrahydroquinoline Analog Data for Methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate in DMSO-d₆. mdpi.com
| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |
| Aromatic/Vinyl H | 7.03 - 7.30 | C=O (Amide) | 165.8 |
| CH (position 3) | 3.72 | C=O (Ester) | 169.8 |
| OCH₃ (Ester) | 3.62 | Aromatic C | 115.1 - 139.6 |
| NCH₃ | 3.28 | OCH₃ | 52.1 |
| CH₂ (position 4) | 3.09 - 3.18 | CH (position 3) | 47.3 |
| NCH₃ | 29.5 | ||
| CH₂ (position 4) | 27.9 |
For this compound, one would expect to see signals corresponding to the aromatic protons of the isoquinoline (B145761) core, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the lactam.
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate proton signals with the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This allows for the unambiguous assignment of carbon resonances based on their corresponding, more easily interpreted, proton signals. For example, in the analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, an HSQC spectrum was used to assign seven methine carbons by correlating them to their directly bonded protons. semanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This technique is crucial for piecing together the molecular skeleton by connecting fragments and identifying quaternary (non-protonated) carbons. sdsu.edu In the study of a quinolinone derivative, the HMBC spectrum was key to assigning five quaternary aromatic carbons by observing their long-range couplings to nearby protons. semanticscholar.org For this compound, an HMBC experiment would be vital to confirm the position of the methyl carboxylate group at C5 by showing a correlation from the methyl protons to the C5 carbon and the ester carbonyl carbon.
While not directly applicable to the parent compound, ¹⁹F NMR is a powerful tool for characterizing fluorinated analogs of 1-oxo-1,2-dihydroisoquinoline. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, ¹⁹F NMR is highly effective for identifying the structure and purity of fluorine-containing compounds. Computational methods, such as GIAO-NMR calculations, have been shown to provide excellent correlation with experimental ¹⁹F NMR shifts, aiding in the structural identification of complex polyfluoroheteroaromatic compounds, including quinoline (B57606) and isoquinoline derivatives. worktribe.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.
For this compound (C₁₁H₉NO₃), the expected monoisotopic mass can be calculated with high accuracy. HRMS analysis, typically using electrospray ionization (ESI), would seek to find an ion corresponding to this calculated mass (e.g., [M+H]⁺ or [M+Na]⁺). The confirmation of the measured exact mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the molecular formula. This technique has been successfully applied to confirm the formulas of numerous related heterocyclic compounds. mdpi.com For example, the molecular formula of Methyl 7-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate was confirmed by finding an [M+H]⁺ ion at m/z 254.0583, which was in close agreement with the calculated value of 254.0578. mdpi.com
Table 2: Calculated Exact Mass for this compound
| Formula | Ion Type | Calculated m/z |
| C₁₁H₉NO₃ | [M+H]⁺ | 204.0655 |
| C₁₁H₉NO₃ | [M+Na]⁺ | 226.0475 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum provides a characteristic "fingerprint" of the compound.
For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its key functional groups. The presence of two carbonyl groups (the cyclic amide, or lactam, and the methyl ester) would give rise to distinct, strong stretching vibrations. The N-H bond of the lactam would also produce a characteristic stretching band.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Lactam N-H | Stretch | 3400 - 3100 (broad) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Ester C=O | Stretch | ~1735 - 1715 |
| Lactam C=O | Stretch | ~1680 - 1650 |
| Aromatic C=C | Stretch | ~1600, ~1475 |
| Ester C-O | Stretch | ~1300 - 1100 |
The analysis of metal carboxylates shows that the positions of carbonyl-related stretches are highly informative about the bonding environment. spectroscopyonline.comresearchgate.net The distinct positions of the lactam and ester carbonyl peaks in the IR spectrum of this compound would serve as a key diagnostic feature.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While a crystal structure for this compound is not publicly available, numerous structures of related quinolinone and isoquinolinone cores have been reported. mdpi.comresearchgate.netresearchgate.net For example, the crystal structure of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate revealed an orthorhombic crystal system and provided detailed information on intramolecular hydrogen bonding and intermolecular π–π stacking interactions that dictate the crystal packing. researchgate.net Such an analysis for this compound would confirm the planarity of the isoquinolinone ring system and determine the orientation of the methyl carboxylate substituent relative to the core.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Changes and Stereochemical Analysis
Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for investigating the three-dimensional structure of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light, providing crucial information on both the absolute configuration and the conformational dynamics of a molecule.
The ECD spectrum of a flexible molecule is the population-weighted average of the contributions from all conformers present at a given temperature. This high sensitivity to molecular conformation makes ECD a valuable tool for detailed conformational investigations, often complementing data from NMR spectroscopy. mdpi.com For complex molecules, assigning the absolute configuration can be challenging due to conformational flexibility. In such cases, a comprehensive analysis that combines experimental ECD spectra with quantum chemistry calculations is essential for a reliable determination of stereochemistry. nih.gov This approach allows for the confident assignment of the absolute configuration by comparing the experimental spectrum with simulated spectra for different stereoisomers. nih.gov
While specific chiroptical data for this compound is not extensively detailed in the literature, the principles can be applied by studying related structures. For instance, studies on isoquinoline alkaloids demonstrate that Circular Dichroism (CD) can reveal strong conformational changes upon interaction with biomolecules like DNA. nih.gov Similarly, VCD has emerged as a reliable method to unambiguously assign both the absolute configuration and the preferred conformations of complex natural products in solution. researchgate.net The lactam ring within the 1-oxo-1,2-dihydroisoquinoline core is a chromophore that would be expected to produce a distinct signal in CD spectroscopy, which would be highly sensitive to changes in the molecule's conformation and stereochemistry.
Table 1: Principles of Chiroptical Spectroscopy in Molecular Analysis
| Technique | Principle | Key Applications | Relevance to 1-Oxo-1,2-Dihydroisoquinoline Research |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. | Determination of absolute configuration of chiral centers; analysis of protein secondary structure; studying conformational equilibria in flexible molecules. mdpi.comnih.gov | Can determine the absolute stereochemistry of chiral derivatives and analyze conformational changes of the dihydroisoquinoline ring system upon substitution or interaction. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, arising from molecular vibrations. | Unambiguous assignment of absolute configuration for complex molecules; detailed conformational analysis in solution. researchgate.net | Provides a rich fingerprint of the molecule's 3D structure, complementing ECD for definitive stereochemical assignment. |
Fluorescence Spectroscopy in Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a molecule (a fluorophore). Parameters such as fluorescence intensity, emission wavelength, and lifetime can shift upon interaction with another molecule (a quencher or binding partner), providing insights into binding events, mechanisms, and affinity.
Many isoquinoline and quinoline derivatives possess intrinsic fluorescence, making them suitable for such studies. nih.govmetrohm.com The interaction of these compounds with biomolecules, such as proteins and nucleic acids, can be investigated through fluorescence quenching or enhancement assays. nih.govmdpi.com For example, the binding of isoquinoline alkaloids to DNA has been characterized by observing the quenching or enhancement of their fluorescence, which can indicate different binding modes like intercalation or electrostatic binding. nih.govnih.gov
In a typical interaction study, the fluorescence of the target compound is measured alone and then titrated with increasing concentrations of a binding partner. A decrease in fluorescence intensity (quenching) or an increase (enhancement) can be used to calculate binding constants and determine the stoichiometry of the interaction. mdpi.com For instance, competitive binding assays using fluorescent markers can reveal whether a compound binds to a specific site on a protein. mdpi.com While specific fluorescence interaction studies involving this compound are not widely published, the inherent fluorescence of the isoquinoline core suggests this technique is highly applicable. nih.govresearchgate.net Such studies could elucidate its potential interactions with biological targets.
Table 2: Application of Fluorescence Spectroscopy in Molecular Interaction Analysis
| Method | Description | Information Gained | Potential Application for this compound |
| Fluorescence Quenching | The fluorescence intensity of the fluorophore decreases upon addition of a binding partner (quencher). This can be due to collisional deactivation or formation of a non-fluorescent complex. ramanfestconf.com | Binding affinity (Ka), binding stoichiometry, mechanism of interaction (static vs. dynamic). acs.org | Quantifying the binding affinity to target proteins or nucleic acids. |
| Fluorescence Enhancement | The fluorescence intensity of the fluorophore increases upon binding, often due to a change in the local environment (e.g., moving to a more rigid or less polar site). | Evidence of binding, characterization of the binding site environment. nih.gov | Detecting interactions that shield the molecule from solvent, suggesting binding within a hydrophobic pocket of a protein. |
| Competitive Binding Assays | A known fluorescent probe bound to a target is displaced by the compound of interest, leading to a change in the probe's fluorescence. mdpi.com | Determination of binding to a specific site on a macromolecule; calculation of binding constants. | Identifying if the compound competes for a known active site on a target enzyme or receptor. |
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Structural Fingerprinting
Raman spectroscopy provides detailed information about a molecule's vibrational modes, creating a unique "fingerprint" that is highly specific to its chemical structure. mdpi.comnih.gov However, conventional Raman scattering is an inherently weak process, limiting its sensitivity. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by dramatically amplifying the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces (typically gold or silver). researchgate.netnih.gov This enhancement can be on the order of 108 to 1014, enabling the detection of analytes at trace or even single-molecule levels. nih.gov
SERS is a powerful tool for two primary purposes: trace analysis and structural fingerprinting. Its high sensitivity allows for the detection of very low concentrations of a substance, making it valuable in fields like environmental monitoring and forensics. mdpi.comnih.gov The SERS spectrum retains the rich structural information of a conventional Raman spectrum, providing a specific fingerprint that allows for unambiguous identification of the analyte. nih.govresearchgate.net
Table 3: Principles and Applications of Surface-Enhanced Raman Spectroscopy (SERS)
| Feature | Principle | Relevance to this compound |
| Trace Analysis | The plasmonic properties of nanostructured noble metal substrates (e.g., gold, silver) create intense localized electromagnetic fields, dramatically enhancing the Raman signal of nearby molecules. nih.gov This allows for detection at concentrations as low as parts-per-billion. metrohm.com | Enables the detection and quantification of the compound at very low levels in complex mixtures, such as biological fluids or environmental samples. |
| Structural Fingerprinting | The SERS spectrum consists of sharp peaks corresponding to specific molecular vibrations (e.g., C=O stretch, C-N stretch, aromatic ring modes). This pattern is unique to the molecule's structure. nih.govresearchgate.net | Provides an unambiguous chemical identity of the compound, allowing it to be distinguished from other isomers or related substances. The fingerprint can reveal information about molecular orientation on the SERS substrate. researchgate.net |
| Overcoming Fluorescence | The enhancement mechanism of SERS can quench interfering fluorescence that often plagues conventional Raman spectroscopy, resulting in cleaner, more easily interpretable spectra. researchgate.net | Allows for high-quality vibrational spectra to be obtained even if the compound or its surrounding matrix is fluorescent. |
Theoretical and Computational Investigations of Methyl 1 Oxo 1,2 Dihydroisoquinoline 5 Carboxylate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels.
Detailed research findings from DFT studies, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31+G(d,p), reveal key aspects of the electronic nature of isoquinoline (B145761) derivatives. mdpi.commdpi.com One of the most important outputs is the energy of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comopenaccesspub.org A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. mdpi.com
Furthermore, these calculations can generate total electrostatic potential maps, which visualize the charge distribution across the molecule. mdpi.com Regions with negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. mdpi.com Natural bonding orbital (NBO) analyses can also predict charge separation and transfer within a molecule, identifying specific atoms that act as electron donors or acceptors in chemical reactions. mdpi.com
| Property | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-311G(d,p)) researchgate.net |
| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-311G(d,p)) researchgate.net |
| HOMO-LUMO Gap (EH-L) | Correlates with chemical reactivity and kinetic stability mdpi.com | DFT (e.g., B3LYP/6-31+G(d,p)) mdpi.com |
| Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack mdpi.com | DFT |
| NBO Charges | Quantifies charge distribution on individual atoms mdpi.com | NBO Analysis |
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational flexibility and the stability of interactions between a ligand, such as a 1-oxo-1,2-dihydroisoquinoline derivative, and its biological target.
These simulations are particularly valuable for assessing how the ligand and protein adapt to each other's presence, a concept known as "induced fit." By tracking the trajectory of the ligand within the binding site of a macromolecule, MD can reveal stable binding poses, identify key intermolecular interactions (like hydrogen bonds) that persist over time, and calculate the free energy of binding. This provides a more accurate and dynamic assessment of the ligand-target complex compared to the static images produced by molecular docking alone.
Molecular Docking Studies of 1-Oxo-1,2-Dihydroisoquinoline Derivatives with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-oxo-1,2-dihydroisoquinoline derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.
A significant area of research has been the investigation of these compounds as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. nih.govnih.govyoutube.com Docking simulations have been performed to rationalize the structure-activity relationships (SAR) of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.govnih.gov These studies show that the isoquinolinone core can act as a mimic of the nicotinamide (B372718) moiety of NAD+, competing for the NAD+-binding site of PARP1. nih.gov The simulations reveal specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the enzyme's active site, which are essential for inhibitory activity. nih.govnih.gov
Similar docking approaches have been used to study derivatives as inhibitors of other enzymes, such as monoamine oxidase (MAO) and leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.govnih.gov In the case of LAP, docking revealed that the inhibitor could form hydrogen bonds with residues like Gly362 and coordinate with essential zinc ions in the active site. nih.gov These computational predictions are crucial for the iterative design of new derivatives with improved potency and selectivity. nih.govnih.gov
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Poly(ADP-ribose) polymerase (PARP) | Core mimics NAD+; specific H-bonds rationalize SAR. | nih.govnih.gov |
| N-malonyl-1,2-dihydroisoquinolines | Monoamine Oxidase (MAO) | Identified interactions with key residues affecting MAO inhibition. | nih.gov |
| Dihydroisoquinoline derivatives | Leucine Aminopeptidase (LAP) | Formation of H-bonds with Gly362 and coordination of zinc ions. | nih.gov |
Prediction of Reaction Energetics and Transition States
Computational chemistry is also a powerful tool for investigating reaction mechanisms, allowing for the prediction of reaction energetics and the characterization of transient structures like transition states. By modeling the potential energy surface of a reaction, researchers can determine the most likely pathway from reactants to products.
Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) analysis can map the entire reaction pathway, confirming that a calculated transition state correctly connects the reactants and products. nih.gov Such studies have been applied to related heterocyclic systems to understand processes like keto-enol tautomerism, where the potential energy changes are mapped as bonds are formed and broken. nih.gov
| Parameter | Definition | Application |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicts reaction rate and feasibility. |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Characterizes the geometry of the transient species. |
| Reaction Enthalpy (ΔH) | The net energy change of a reaction (heat absorbed or released). | Determines if a reaction is exothermic or endothermic. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants and products via the TS. nih.gov | Confirms the reaction mechanism. nih.gov |
Conformational Landscape Analysis and Isomer Stability
Most non-trivial molecules are not rigid structures but can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.
For derivatives of the 1-oxo-1,2-dihydroisoquinoline scaffold, theoretical studies can systematically explore the conformational landscape to determine the lowest energy (most stable) conformers. This is often done by constructing a full potential energy surface (PES) as a function of key rotatable bonds (torsion angles). mdpi.com
In a detailed study on related 1-oxo-tetrahydroisoquinoline-4-carboxylic acids, DFT calculations (M06-2X/6-31+G(d,p)) were used to examine the stability of different conformers and isomers. mdpi.com The thermodynamic computations showed that a trans conformer, where the substituents at C-3 and C-4 are antiperiplanar, was the most stable form in both the gas phase and in solution. mdpi.com For instance, the most stable trans isomer was found to be more stable than the cis isomer by 4.1 kcal/mol in the gas phase. mdpi.com Such energy differences are critical for understanding which structures are likely to be present under experimental conditions and which shape is responsible for biological activity.
| Isomer/Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Dichloroethane, kcal/mol) | Dipole Moment (D) |
|---|---|---|---|
| trans-6a (most stable) | 0.0 | 0.0 | 2.4 |
| trans-6b | 1.2 | 1.2 | 5.1 |
| trans-6c | 2.2 | 2.3 | 6.2 |
| trans-6d | 3.0 | 3.1 | 3.1 |
| cis-6 | 4.1 | 3.8 | 4.9 |
Structure Activity Relationship Sar and Mechanistic Biological Studies of 1 Oxo 1,2 Dihydroisoquinoline Systems
General Principles of Structure-Activity Relationships within the Isoquinolone Scaffold
The biological activity of compounds containing the isoquinolone scaffold is profoundly influenced by the nature and position of various substituents. SAR studies reveal that even minor chemical modifications can lead to significant changes in potency and selectivity. For the related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, it has been demonstrated that electron-donating, electron-withdrawing, and various heterocyclic functional groups on the backbone play a vital role in modulating the biological potential of the synthesized compounds. nuph.edu.uarsc.org
Key principles of SAR within this class of compounds include:
Substitution at N2: The nitrogen atom at position 2 is a common site for modification. Attaching different functional groups can alter the molecule's polarity, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.
Substitution at C1: The C1 position is another critical site for derivatization. For instance, in THIQ derivatives, 1-benzyl substitution is a key feature for precursors of biologically important alkaloids like morphinans and protoberberines. nih.gov The introduction of chirality at this position is also crucial for the biological activity of many derivatives. nih.gov
Substitution on the Benzene (B151609) Ring: Modifications on the fused benzene ring (positions C5, C6, C7, and C8) significantly impact activity. For example, in a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides developed as Poly(ADP-ribose) polymerase (PARP) inhibitors, a fluorine atom at the C7 position was part of the identified lead compound. nih.gov
These general principles underscore the versatility of the isoquinolone scaffold, where targeted modifications at specific positions can fine-tune the molecule's pharmacological profile for a desired therapeutic effect.
Elucidation of Biological Interaction Mechanisms
Understanding how isoquinolone derivatives exert their biological effects requires detailed investigation into their molecular interactions with enzymes, proteins, and cellular pathways.
The isoquinolone scaffold and its structural isomer, the quinolone ring system, have been investigated as inhibitors of various viral and metabolic enzymes.
α-Glucosidase Inhibition: While extensive research has been conducted on quinoline (B57606) derivatives as α-glucosidase inhibitors, researchgate.netresearchgate.net studies on the isoquinolone core are also emerging. A series of indolo[1,2-b]isoquinoline derivatives, which contain a fused isoquinoline (B145761) system, were found to be potent α-glucosidase inhibitors. mdpi.com The most active compound in this series displayed an IC50 value of 3.44 ± 0.36 μM, approximately 186 times stronger than the standard drug acarbose (B1664774) (IC50 = 640.57 ± 5.13 μM). mdpi.com Kinetic studies revealed a reversible, mixed-type inhibition mechanism, suggesting the compounds may bind to both the free enzyme and the enzyme-substrate complex. mdpi.com
HCV NS5B Polymerase Inhibition: The Hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral replication and a key target for antiviral drugs. ucsd.edu Several non-nucleoside inhibitors are known to bind to allosteric pockets on the enzyme, inducing conformational changes that render it inactive. ucsd.edu While many reported inhibitors are based on other scaffolds like benzothiadiazines or feature the quinolone core, nih.govnih.gov the broader isoquinoline class of alkaloids has been noted for its antiviral potential. nih.gov
WNV Protease Inhibition: The West Nile Virus (WNV) NS2B/NS3 protease is essential for viral replication, making it a prime target for antiviral drug design. nih.gov In a significant study, the 1-oxo-1,2-dihydroisoquinoline scaffold was used as a basis to design and synthesize a library of potential WNV protease inhibitors. nih.govnih.govresearchgate.net This effort led to the identification of a derivative, compound 12j , which exhibited fair inhibitory activity with an IC50 of 30 μM. nih.govnih.govresearchgate.net Importantly, this compound showed no inhibitory activity against a panel of mammalian serine proteases, indicating a degree of selectivity. nih.govresearchgate.net This finding establishes the 1-oxo-1,2-dihydroisoquinoline scaffold as a viable starting point for developing novel WNV therapeutics. nih.govresearchgate.net
Table 1: Inhibition of Various Enzymes by Isoquinoline and Analogous Scaffolds
| Scaffold/Derivative Class | Enzyme Target | Key Finding / Potency (IC50) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| Indolo[1,2-b]isoquinoline | α-Glucosidase | 3.44 ± 0.36 µM (most potent derivative) | Reversible, Mixed-type | mdpi.com |
| 1-Oxo-1,2-dihydroisoquinoline | WNV Protease | 30 µM (lead hit compound 12j) | Competitive (presumed, binds active site) | nih.govnih.govresearchgate.net |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | PARP1 | Nanomolar range for lead compounds | Competitive with NAD+ | nih.gov |
| Quinoline-oxadiazole hybrid | α-Glucosidase | 2.6 µM (most potent derivative) | Non-competitive | nih.gov |
The therapeutic effect of a compound is contingent on its ability to bind to a target protein. Spectroscopic and computational methods are invaluable for elucidating these interactions.
Studies on isoquinoline alkaloids have demonstrated their capacity to form spontaneous and stable complexes with plasma proteins such as human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AAG). researchgate.net The binding affinity is influenced by the specific alkaloid structure, with allocryptopine (B104922) showing a stronger affinity for both proteins than protopine. researchgate.net
Molecular docking simulations provide insights into the specific ligand-protein interactions at the atomic level. For the 1-oxo-1,2-dihydroisoquinoline derivative 12j , identified as a WNV protease inhibitor, docking studies predicted its binding mode within the enzyme's active site. nih.gov The model suggests key interactions between the ligand and receptor residues, providing a structural basis for its inhibitory activity and a roadmap for future optimization. nih.gov Similarly, for 1-oxo-3,4-dihydroisoquinoline-based PARP inhibitors, docking simulations revealed that the loss of binding affinity upon scaffold aromatization was due to the disruption of crucial hydrophobic contacts with residues such as Met890, Tyr889, and Val762 in the binding cleft of PARP1. nih.gov
Beyond direct enzyme inhibition, many isoquinolone derivatives exert their anticancer effects by modulating fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis). researchgate.netnih.govnih.gov
Several studies on chalcone (B49325) derivatives incorporating a tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline moiety have demonstrated potent cytotoxic effects against various cancer cell lines, particularly breast cancer. researchgate.netnih.gov Mechanistic investigations revealed that these compounds can induce cell cycle arrest and stimulate apoptosis. nih.gov
Key findings include:
Cell Cycle Arrest: Treatment of breast cancer cells with active isoquinoline derivatives led to cell cycle arrest at the G1 or G2/M phase, thereby inhibiting the G1/S transition and preventing cell proliferation. researchgate.netnih.govmdpi.com
Induction of Apoptosis: These compounds were shown to trigger apoptosis through the intrinsic pathway. ualberta.ca This was evidenced by an upregulation of the pro-apoptotic genes Bax and p53, and a downregulation of the anti-apoptotic gene Bcl-2. nih.gov
Caspase Activation: The induction of apoptosis was further confirmed by the activation of executioner caspase-3, a key enzyme in the apoptotic cascade. nih.gov
These findings indicate that a significant biological mechanism for the anticancer activity of certain isoquinoline derivatives is the disruption of cell cycle regulation and the activation of apoptotic pathways, leading to the selective death of cancer cells. nih.govnih.gov
Role of Specific Substituents (e.g., Carboxylate Moiety at C5) in Modulating Biological Activity
While extensive research highlights the importance of substituents at various positions of the isoquinolone ring, specific literature detailing the structure-activity relationship of a carboxylate moiety at the C5 position is limited. However, the role of carboxylate and related carboxamide groups at other positions has been well-established and provides valuable insight into how such functional groups can modulate biological activity.
For example, in the development of PARP inhibitors based on the 1-oxo-3,4-dihydroisoquinoline scaffold, a carboxamide group at the C4 position was found to be a critical pharmacophore. nih.gov The R-groups attached to this carboxamide moiety were systematically varied, revealing a 'tight' structure-activity relationship where the nature of the amide substituent was crucial for achieving nanomolar inhibitory concentrations. nih.gov The carboxylic acid precursor itself was a key intermediate in the synthesis of this library. nih.gov
The presence of a carboxylate group, such as in Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate, introduces a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its position on the benzene ring (C5) would influence the electronic distribution of the entire heterocyclic system and could be pivotal for:
Target Binding: The carboxylate could engage in specific hydrogen bonding or ionic interactions with amino acid residues (e.g., lysine, arginine) in a protein's binding pocket.
Solubility and Pharmacokinetics: The ester or acid functionality can significantly alter the compound's physicochemical properties, such as water solubility and membrane permeability, which are critical for drug-like characteristics.
Synthetic Handle: A carboxylate group serves as a versatile synthetic handle, allowing for the creation of diverse libraries of amides, esters, and other derivatives for further SAR exploration.
Comparative SAR Analysis with Analogous Isoquinoline and Quinoline Derivatives
Quinoline and isoquinoline are structural isomers, differing only in the position of the nitrogen atom within the fused heterocyclic ring system. researchgate.net This seemingly small structural change leads to differences in their chemical properties and, consequently, their biological activities and SAR profiles. nih.gov
Structural and Electronic Differences: In quinoline, the nitrogen is at position 1, while in isoquinoline it is at position 2. researchgate.net This alters the electron density distribution and basicity of the molecule, which can affect how the scaffold interacts with biological targets.
Anticancer Activity: Both quinolone (oxo-quinoline) and isoquinolone scaffolds are cores for potent anticancer agents that often function by inducing cell cycle arrest and apoptosis. nih.govmdpi.com For example, certain (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives induce G2/M phase arrest in MCF-7 breast cancer cells. mdpi.com This mirrors the G1 or G2/M arrest observed for various isoquinoline derivatives. researchgate.netnih.gov The SAR for quinolinone anticancer agents indicates that substitution on the N1 nitrogen can be critical; for instance, replacing an N-H with an N-CH3 group resulted in a significant reduction in antiproliferative activity. mdpi.com
Enzyme Inhibition Profiles: A comparative analysis reveals that the two scaffolds are often explored for different enzyme targets.
α-Glucosidase: The quinoline scaffold has been extensively derivatized to create potent α-glucosidase inhibitors, with some quinoline-oxadiazole hybrids showing inhibitory activity in the low micromolar range. nih.gov In contrast, potent α-glucosidase inhibition from the isoquinoline family has been reported for more complex, fused systems like indolo[1,2-b]isoquinolines. mdpi.com
Viral Enzymes: As discussed, the 1-oxo-1,2-dihydroisoquinoline scaffold has been successfully employed to identify inhibitors of WNV protease. nih.gov Conversely, the literature on HCV NS5B polymerase inhibitors more frequently features the quinolone scaffold as a key structural element. ucsd.edu
This comparative analysis shows that while both scaffolds are privileged structures in drug discovery, their subtle isomeric difference is sufficient to direct their biological activities toward different, though sometimes overlapping, therapeutic targets.
Table 2: Comparative Biological Activities of Isoquinolone and Quinolinone Scaffolds
| Biological Activity | Isoquinolone Derivatives | Quinolinone/Quinoline Derivatives | Reference |
|---|---|---|---|
| Anticancer (Cell Cycle Arrest) | Induce G1 and G2/M arrest | Induce G2/M arrest | nih.govmdpi.com |
| Anticancer (Apoptosis) | Induce apoptosis via Bax/Bcl-2 modulation | Induce apoptosis via Caspase/Bax/Bcl-2 modulation | nih.govmdpi.com |
| WNV Protease Inhibition | Active scaffold identified (IC50 = 30 µM) | Less commonly reported for this target | nih.gov |
| α-Glucosidase Inhibition | Potent activity from fused systems (e.g., indolo-isoquinoline) | Potent activity from simple and hybrid derivatives | mdpi.comnih.gov |
| HCV NS5B Inhibition | Less commonly reported for this target | Known scaffold for allosteric inhibitors | ucsd.edu |
Advanced Research Applications and Emerging Fields for 1 Oxo 1,2 Dihydroisoquinoline Compounds
Catalysis and Ligand Design in Organic Synthesis
The isoquinoline (B145761) framework is a valuable scaffold in the field of asymmetric synthesis, where it can be incorporated into privileged chiral ligands. nih.gov While direct applications of Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate as a ligand are not extensively documented, related tetrahydroisoquinoline-3-carboxylic acid derivatives have been successfully utilized as chiral ligands in enantioselective catalysis. mdpi.comresearchgate.net These ligands coordinate with transition metals to create catalysts that can influence the stereochemical outcome of a reaction.
The synthesis of the 1-oxo-1,2-dihydroisoquinoline core itself often relies on catalytic methods. Transition-metal catalysis, including rhodium and palladium-based systems, is employed for the intramolecular aminocarbonylation and Heck-type arylations to construct the isoquinolinone ring. researchgate.net More recently, cobalt-catalyzed C-H functionalization has emerged as a method for synthesizing 1,2-dihydroisoquinoline-1-carboxylates. osi.lv These synthetic strategies are crucial for creating a library of isoquinoline-based compounds that can be screened for various applications, including as potential ligands or catalysts themselves.
| Catalytic Method | Catalyst Type | Application | Reference |
|---|---|---|---|
| C-H Functionalization | Cobalt (Co) | Synthesis of 1,2-dihydroisoquinoline-1-carboxylates | osi.lv |
| Intramolecular Aminocarbonylation | Rhodium (Rh) | Synthesis of 1-oxo-N-tosyl-tetrahydroisoquinolines | researchgate.net |
| Heck-Type Arylation | Palladium (Pd) | Synthesis of 2-amidoacrylates for isoquinoline precursors | researchgate.net |
| Enantioselective Catalysis | Transition Metals with Chiral Ligands | Used with tetrahydroisoquinoline-3-carboxylic acid derived ligands | mdpi.comresearchgate.net |
Applications in Materials Science and Functional Molecule Development
Isoquinoline derivatives are increasingly being explored for their utility in materials science due to their unique electronic and photophysical properties. amerigoscientific.com The planar, aromatic nature of the isoquinoline ring system facilitates π-π stacking interactions, which are crucial for the design of functional materials. These compounds have been investigated for creating conductive polymers, optical materials, and sensors. amerigoscientific.com
A significant application lies in their use as organic ligands for the construction of metal-organic frameworks (MOFs). amerigoscientific.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to porous, crystalline structures with potential uses in gas storage, catalysis, and drug delivery. amerigoscientific.com The ability to modify the isoquinoline backbone allows for fine-tuning of the MOF's pore size and functionality. amerigoscientific.com Furthermore, certain isoquinoline derivatives, such as dihydrothieno[2,3-c]isoquinolines, have been shown to exhibit luminescence, making them candidates for applications in fluorescent sensors, light sources, and optical recording systems. acs.org The isoquinoline core can also serve as a component in fluorosensors. nih.gov
Utilization as Biochemical Probes for Investigating Biological Pathways
The isoquinoline alkaloid family is renowned for its broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.gov This inherent bioactivity suggests that these molecules interact specifically with various biological pathways, making them valuable tools for biochemical research. For instance, 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is noted for its use in biochemical research. scbt.com
While the specific use of this compound as a probe is not well-documented, the general class of compounds serves as a foundation for designing molecules that can investigate biological processes. Their mechanism of action often involves interactions with specific enzymes or receptors. nih.gov For example, certain isoquinoline alkaloids have been studied as photosensitizers that can generate singlet oxygen, a reactive species used to probe cellular functions and induce localized damage for therapeutic purposes. mdpi.com The diverse pharmacological profiles of isoquinolines, from phosphodiesterase inhibition to modulation of neurodegenerative disease pathways, underscore their potential as scaffolds for developing targeted biochemical probes. mdpi.com
Precursors and Building Blocks in Complex Molecule Synthesis
The 1-oxo-1,2-dihydroisoquinoline core is a quintessential building block in medicinal chemistry, serving as a starting point for the synthesis of more complex and pharmacologically active molecules. nbinno.com Numerous synthetic methodologies have been developed to construct this privileged scaffold, which is then elaborated to produce therapeutic agents. researchgate.net
The utility of these compounds as precursors is highlighted by their role in the development of potent drug candidates. For example, the 1-oxo-1,2-dihydroisoquinoline core is the foundation for a series of CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists developed for treating asthma. nih.gov Similarly, 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives have been designed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target for cancer therapy. nih.gov More recently, an expedient synthesis for 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates was developed as part of a project to create inhibitors for the SARS-CoV-2 main protease. chemrxiv.orgsynthical.com These examples demonstrate that the 1-oxo-isoquinoline motif is a critical starting material for accessing novel and complex molecular architectures with significant therapeutic potential.
| Precursor Scaffold | Target Molecule Class | Therapeutic Area | Reference |
|---|---|---|---|
| 1-Oxo-1,2-dihydroisoquinoline | CRTh2 Antagonists | Asthma/Respiratory Diseases | nih.gov |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | PARP Inhibitors | Oncology | nih.gov |
| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | SARS-CoV-2 Main Protease Inhibitors | Antiviral | chemrxiv.orgsynthical.com |
Current Trends and Future Directions in Isoquinoline-Based Research
Research on isoquinoline-based compounds is a dynamic and rapidly evolving field. A major current trend is the development of novel and more efficient synthetic methodologies to access these scaffolds. nbinno.com Modern techniques such as transition-metal-catalyzed C–H activation and annulation reactions are enabling faster access to a diverse range of substituted isoquinolines. ijpsjournal.com There is also a significant focus on elucidating the biosynthetic pathways of naturally occurring isoquinoline alkaloids, which could open avenues for microbial or enzymatic production. nih.govijpsjournal.com
Future research is expected to focus on several key challenges and opportunities. A primary goal is to optimize the therapeutic window of bioactive isoquinoline alkaloids, balancing their potent activity with potential cytotoxicity. ijpsjournal.com Another significant challenge is improving the "drug-likeness" and ADME (absorption, distribution, metabolism, and excretion) properties of these compounds, as exemplified by the low oral bioavailability of natural products like berberine. ijpsjournal.com The development of green and sustainable synthetic routes that are scalable for industrial production remains a priority. ijpsjournal.com As our understanding of the diverse biological roles of isoquinolines deepens, the exploration of new therapeutic applications for this versatile class of compounds will continue to expand. nih.gov
Q & A
Q. What are the recommended synthetic pathways for Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization of substituted benzamides or through esterification of preformed dihydroisoquinoline carboxylic acids. For example:
Cyclization Approach : React 5-carboxy-1-oxo-1,2-dihydroisoquinoline with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas) to form the methyl ester.
Esterification : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to activate the carboxylic acid group for methyl ester formation.
Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity levels ≥95% are achievable, as demonstrated for structurally related esters (e.g., Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate, 95% purity ).
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Record ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include the ester carbonyl (~168-170 ppm in ¹³C NMR) and aromatic protons (δ 7.2-8.5 ppm in ¹H NMR).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time matching a certified reference standard confirms identity.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in methanol) and solve the structure using SHELX . Refinement with programs like ORTEP-3 ensures accurate bond-length and angle measurements .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and X-ray diffraction results be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Strategies include:
- Temperature-Dependent NMR : Probe conformational flexibility by acquiring spectra at varying temperatures (e.g., 25°C to −40°C).
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify equilibrium structures.
- Twinned Crystal Analysis : Use SHELXL’s TWIN command to refine twinned datasets, which are common in flexible heterocycles .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Molecular Electrostatic Potential (MEP) Maps : Generate via Gaussian or ORCA software to identify electrophilic sites (e.g., carbonyl carbon).
- Transition-State Modeling : Use QM/MM (quantum mechanics/molecular mechanics) to simulate reaction pathways (e.g., ester hydrolysis).
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing crystallographic data from related isoquinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
